2,5-Difluoro-3-nitrobenzotrifluoride

Nucleophilic Aromatic Substitution SNAr Selectivity Benzotrifluoride Reactivity

Nucleophilic aromatic substitution (SNAr) with mixed halonitro isomers often yields unwanted regioisomers and requires protection strategies. This 2,5-difluoro-3-nitrobenzotrifluoride provides a defined electron-deficient core favoring nitro group displacement while retaining both fluorine atoms. - Enables selective 3-position functionalization (amines, thiols) - Liquid/semi-solid at RT - ideal for automated dispensers - Reduces byproducts versus dinitro or monofluoro analogs

Molecular Formula C7H2F5NO2
Molecular Weight 227.09
CAS No. 2837-22-1
Cat. No. B3032605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluoro-3-nitrobenzotrifluoride
CAS2837-22-1
Molecular FormulaC7H2F5NO2
Molecular Weight227.09
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)F)[N+](=O)[O-])F
InChIInChI=1S/C7H2F5NO2/c8-3-1-4(7(10,11)12)6(9)5(2-3)13(14)15/h1-2H
InChIKeyVJNPKYLIWUUCOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Specifications & Sourcing


2,5-Difluoro-3-nitrobenzotrifluoride (CAS 2837-22-1), IUPAC name 2,5-difluoro-1-nitro-3-(trifluoromethyl)benzene, is a heavily fluorinated nitroaromatic building block . Its molecular framework features a unique substitution pattern with a trifluoromethyl group at the 3-position and fluorine atoms at the 2- and 5-positions, creating a distinct electron-deficient aromatic system that governs its reactivity profile . The compound is typically encountered as a pale yellow oil to semi-solid at ambient temperature, with a reported boiling point of 191–192 °C at atmospheric pressure .

Substitution Geometry
2,5-Difluoro-3-nitro pattern supports regioselective SNAr via reported nitro-displacement preference
Physical Form
Liquid to semi-solid state simplifies liquid handling and dispensing in synthesis workflows
Electronic Profile
Strong electron-withdrawing groups create a deactivated aromatic core for controlled substitution

Why Analogs Cannot Substitute


The procurement value of 2,5-Difluoro-3-nitrobenzotrifluoride is inextricably tied to its precise substitution geometry. In this class of compounds, the relative positions of the electron-withdrawing nitro, fluoro, and trifluoromethyl groups critically modulate the electron density of the aromatic ring, directly dictating both the site-selectivity and the rate of subsequent nucleophilic aromatic substitution (SNAr) reactions [1]. Simple substitutions with alternative isomers or mono-fluorinated analogs lead to substantially different reactivity profiles. For example, the 2,5-difluoro pattern yields a distinct activation landscape compared to the 3,4-difluoro or 2,6-difluoro patterns, resulting in divergent regiochemical outcomes during further functionalization [2]. Furthermore, the presence of multiple electron-withdrawing groups influences environmental fate properties, such as photolytic stability, which differs markedly from less substituted benzotrifluorides [3].

Isomeric fluoro patterns (e.g., 3,4- or 2,6-difluoro) may shift SNAr regioselectivity and product distribution
Mono-fluorinated or non-fluorinated analogs alter electron deficiency and reaction kinetics, limiting direct substitution
Photolytic stability class differs from electron-rich benzotrifluorides; environmental fate endpoints may not transfer

Comparative Evidence vs. Analogs


SNAr Selectivity: Nitro vs. Fluoro Displacement

In a head-to-head comparison of 3-nitro-5-R-benzotrifluorides (where R = NO₂ or F), the selectivity of nucleophilic attack shifts based on the R substituent. For the target compound analog where R = F (representing the 2,5-difluoro pattern with a fluoro substituent para to the CF₃ group), the nitro group displacement predominates over fluorine displacement when reacted with phenolate nucleophiles. In contrast, for the comparator R = NO₂ (3,5-dinitrobenzotrifluoride), fluorine displacement becomes a significant competing pathway under identical conditions [1]. This demonstrates that the fluoro substituent in the 5-position (R = F) directs the reaction towards exclusive nitro group substitution, providing a cleaner, more predictable functionalization route compared to the dinitro analog.

SNAr Selectivity
Head-to-head
Target
Nitro displacement preferred; fluorine minor
Comparator
3,5-Dinitro analog: significant fluorine displacement competes
Supports cleaner nitro-substitution pathway
Qualitative pathway shift; specific ratio not reported
Nucleophilic Aromatic Substitution SNAr Selectivity Benzotrifluoride Reactivity

Liquid Handling Advantage

The physical state of 2,5-Difluoro-3-nitrobenzotrifluoride is a pale yellow oil to semi-solid at room temperature . This is in contrast to the closely related analog 3,5-Dinitrobenzotrifluoride (CAS 401-99-0), which is a crystalline solid with a melting point of 47–51 °C [1]. The liquid/semi-solid nature of the target compound simplifies liquid handling, metered dispensing, and dissolution in organic reaction solvents, particularly in automated or high-throughput synthesis workflows where solid charging can introduce variability.

Physical Form
Cross-study
Target: Oil / semi-solid; low melting point
Comparator (3,5-Dinitro analog): Crystalline solid; mp 47–51 °C
mp difference ≥ 20–25 °C
May simplify liquid handling and dispensing
Supplier-reported physical form; verify lot consistency
Physical Properties Formulation Handling

Enhanced Photostability

A systematic study of substituent effects on benzotrifluoride photolysis reveals that strong electron-withdrawing groups (EWGs) significantly reduce the rate of photodefluorination (C–F bond hydrolysis) relative to electron-donating groups (EDGs) [1]. The target compound, bearing multiple strong EWGs (-NO₂, -CF₃, -F), is projected to have a longer environmental half-life than benzotrifluorides bearing EDGs like -NH₂ or -OH. While the study does not provide direct data for the exact compound, it establishes a clear class-level trend: the presence of the 3-nitro group, combined with the 2,5-difluoro pattern, places this compound in a distinct photostability category compared to analogs lacking these strong deactivating substituents.

Photostability (Class-level)
Class-level inference
Projected low photodefluorination rate versus EDG-substituted benzotrifluorides
May indicate longer environmental half-life
Trend-based; not compound-specific. Validate per lead series
Environmental Fate Photolysis Degradation

Key Applications


Regioselective SNAr Synthesis

In synthetic sequences requiring precise nucleophilic aromatic substitution, this compound serves as a superior intermediate due to its documented SNAr selectivity profile. The strong preference for nitro group displacement over fluorine displacement, established in head-to-head comparisons with the 3,5-dinitro analog [1], enables chemists to install diverse nucleophiles (e.g., amines, thiols) at the 3-position while retaining the valuable fluorine substituents for downstream transformations. This eliminates the need for costly protection/deprotection strategies and reduces byproduct formation. This property is particularly valuable in the synthesis of fluorinated aniline precursors for 2-haloacetanilide herbicides [2].

Automated Synthesis & HTE

The liquid to semi-solid physical state of 2,5-Difluoro-3-nitrobenzotrifluoride at ambient temperature is a significant advantage for automated synthesis platforms. Unlike solid analogs such as 3,5-Dinitrobenzotrifluoride (mp 47–51 °C) that require manual weighing and can cause clogging issues in liquid handlers, this compound can be reliably dispensed as a liquid or in solution, improving workflow reproducibility and throughput. This property reduces labor costs and minimizes exposure to potentially hazardous solids, aligning with modern safety and efficiency standards in medicinal chemistry and process research.

Persistent Agrochemical Design

For agrochemical discovery programs where a longer environmental half-life is a desirable attribute (e.g., pre-emergent herbicides or soil-applied fungicides), this compound offers a strategic advantage. The strong electron-withdrawing substituent pattern directly correlates with reduced photodefluorination rates, as demonstrated by systematic structure-reactivity studies on benzotrifluoride derivatives [1]. Incorporating this intermediate into a lead compound's core is likely to confer enhanced photostability compared to using less-substituted or electron-rich benzotrifluoride building blocks, thereby extending the active ingredient's field efficacy and reducing application frequency.

Application
Selection Property
Validation Focus
Regioselective SNAr functionalization
Nitro-group displacement selectivity
Single regioisomer outcome in substitution reactions
Automated synthesis and HTE
Liquid/semi-solid ambient physical state
Liquid handler compatibility and dispensing accuracy
Agrochemical lead photostability screening
EWG-rich core correlating with reduced photodegradation
Environmental half-life under UV exposure models

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